(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC17941142
Molecular Formula: C35H60O6
Molecular Weight: 576.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H60O6 |
|---|---|
| Molecular Weight | 576.8 g/mol |
| IUPAC Name | (3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29-,30-,31+,32-,33?,34?,35?/m1/s1 |
| Standard InChI Key | NPJICTMALKLTFW-XCNGJIQWSA-N |
| Isomeric SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Introduction
The compound (3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a unique stereochemistry and functional groups. It is primarily recognized for its potential applications in medicinal chemistry and pharmacology due to its structural resemblance to biologically active steroids .
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its structure.
-
Molecular Weight: Approximately 1728.5 g/mol, as computed for a similar compound .
Stereochemistry
The compound features a specific stereochemistry with configurations at several chiral centers: (3R,4S,5S,6R) for the oxane part and (3S,8S,9S,10R,13R,14S,17R) for the cyclopenta[a]phenanthrene backbone .
Functional Groups
-
Cyclopenta[a]phenanthrene backbone: This suggests a steroid-like structure.
-
Oxane moiety: Linked to the steroid backbone via an ether bond.
-
Hydroxymethyl group: Attached to the oxane ring.
Synthesis and Characterization
While specific synthesis details for this exact compound are not available in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the steroid backbone and subsequent attachment of the oxane moiety. Characterization often involves techniques like NMR and mass spectrometry to confirm the structure.
Potential Applications
This compound is of interest in medicinal chemistry due to its structural similarity to biologically active steroids. It may have potential applications in pharmacology, particularly in areas where steroid derivatives are used, such as hormone therapy or anti-inflammatory treatments.
Chemical Stability
The stability of this compound would depend on its functional groups and molecular structure. Generally, compounds with hydroxyl and ether groups can be sensitive to hydrolysis and oxidation reactions.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume